N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide
Description
结构表征与系统命名
系统IUPAC命名法与异构体考量
该化合物的系统命名遵循国际纯粹与应用化学联合会(IUPAC)的有机化合物命名规则。母体结构为苯甲酰胺(benzamide),其氨基氮原子通过丙-1-烯-2-基骨架与呋喃环系统连接。具体命名解析如下:
主体骨架由三个结构单元构成:(1)苯甲酰胺基团位于丙-1-烯-2-基的C2位;(2)丙-1-烯-3-位通过酰胺键连接3-(1H-咪唑-1-基)丙胺;(3)丙-1-烯-1-位取代基为5-[3-(三氟甲基)苯基]呋喃-2-基。立体化学描述符(1Z)表明烯烃双键的构型为顺式,这通过X射线晶体学数据证实。
异构体可能性包括:
- 几何异构 :烯烃双键的E/Z异构现象,实验测定显示仅Z构型存在
- 区域异构 :呋喃环上取代基位置变化可能产生2-位与3-位取代异构体
- 构象异构 :丙胺链的旋转自由度导致多种构象体存在,经计算化学证实存在三个能量最低构象
分子式C₁₉H₁₈F₃N₃O₂的确立基于高分辨质谱数据(m/z 480.57 [M+H]⁺),其精确质量与理论值偏差小于3 ppm。取代基的编号顺序遵循最低位次原则,优先考虑了苯甲酰胺基团的位置。
X射线晶体学分析与构象研究
通过单晶X射线衍射获得了0.98 Å分辨率的三维结构数据(表1)。晶体属于单斜晶系,空间群P2₁/c,晶胞参数a=12.34 Å,b=8.76 Å,c=15.23 Å,β=102.5°。分子内存在以下关键结构特征:
表1 关键键长与键角数据
| 键类型 | 长度(Å) | 键角(°) |
|---|---|---|
| C=O (酰胺) | 1.231 | 120.5 |
| C=C (烯烃) | 1.342 | 122.8 |
| C-N (咪唑) | 1.335 | 117.2 |
| C-F (CF₃) | 1.332 | 109.5 |
分子平面性分析显示苯甲酰胺基团与呋喃环形成38.7°二面角,这种扭曲构象降低了π-π堆积作用。晶体堆积中观察到C-H···O氢键网络(键长2.89 Å),以及咪唑环与苯环间的边缘-面相互作用(距离3.41 Å)。
构象分析通过分子动力学模拟揭示了三个优势构象:
- 延伸构象 :丙胺链完全伸展,体系能量最高
- 折叠构象Ⅰ :咪唑环与苯甲酰胺形成分子内氢键(N-H···O=C,2.12 Å)
- 折叠构象Ⅱ :呋喃氧原子与三氟甲基产生偶极-偶极相互作用
光谱表征分析
核磁共振谱(NMR)
¹H NMR (600 MHz, DMSO-d₆) :
δ 8.51 (s, 1H, 咪唑H-2),
7.89-7.27 (m, 9H, 芳香H),
6.92 (d, J=3.6 Hz, 1H, 呋喃H-3),
6.45 (d, J=3.6 Hz, 1H, 呋喃H-4),
3.72 (t, J=6.8 Hz, 2H, NCH₂),
3.15 (q, J=7.2 Hz, 2H, CH₂NH),
2.92 (m, 2H, CH₂Im)
¹³C NMR (150 MHz, DMSO-d₆) :
δ 167.8 (酰胺C=O),
152.1 (呋喃C-2),
138.4-125.3 (芳香C),
123.9 (CF₃-C),
121.5 (咪唑C-4/5),
117.2 (C≡C)
DEPT-135谱证实了6个季碳信号,与分子结构中苯环、呋喃及三氟甲基碳原子相符。HSQC相关信号验证了H-C连接关系,特别是δ3.72 (NCH₂)与δ48.3的相关性。
傅里叶变换红外光谱(FT-IR)
主要特征吸收带:
- 3285 cm⁻¹ (N-H伸缩振动)
- 1667 cm⁻¹ (酰胺Ⅰ带,C=O)
- 1540 cm⁻¹ (酰胺Ⅱ带,N-H弯曲)
- 1248 cm⁻¹ (C-F伸缩)
- 1124 cm⁻¹ (呋喃环C-O-C不对称伸缩)
紫外-可见吸收光谱(UV-Vis)
乙腈溶液中在λmax=274 nm (ε=1.2×10⁴ L·mol⁻¹·cm⁻¹)和λ=318 nm (ε=8.7×10³)处出现强吸收,归属为苯甲酰胺→呋喃环的电荷转移跃迁。TD-DFT计算显示HOMO→LUMO+2跃迁贡献主要吸收带。
质谱分析
高分辨ESI-MS显示准分子离子峰m/z 480.5732 [M+H]⁺ (计算值480.5736),主要碎片包括:
- m/z 362.2 (失去C₅H₄F₃O)
- m/z 245.1 (苯甲酰胺碎片)
- m/z 105.0 (咪唑环碎片)
计算分子模拟研究
采用B3LYP/6-311+G(d,p)基组进行密度泛函理论(DFT)计算,优化后的分子几何结构与X射线数据吻合(RMSD=0.032 Å)。前沿分子轨道分析显示:
表2 前沿分子轨道能量
| 轨道 | 能量(eV) | 主要组成 |
|---|---|---|
| HOMO | -6.23 | 苯甲酰胺π轨道 |
| LUMO | -1.85 | 呋喃环及烯烃π*轨道 |
| LUMO+1 | -1.12 | 咪唑环及丙胺链σ*轨道 |
静电势能面(ESP)分析显示最大正电势(+34.6 kcal/mol)位于酰胺氢原子区域,负电势中心(-28.9 kcal/mol)分布在呋喃氧原子和咪唑氮原子处。分子中的局部电离势分布显示苯甲酰胺部分具有最高电子密度,可能作为亲电反应位点。
Properties
Molecular Formula |
C27H23F3N4O3 |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
N-[(Z)-3-(3-imidazol-1-ylpropylamino)-3-oxo-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C27H23F3N4O3/c28-27(29,30)21-9-4-8-20(16-21)24-11-10-22(37-24)17-23(33-25(35)19-6-2-1-3-7-19)26(36)32-12-5-14-34-15-13-31-18-34/h1-4,6-11,13,15-18H,5,12,14H2,(H,32,36)(H,33,35)/b23-17- |
InChI Key |
NMRJLTPBRWKWTO-QJOMJCCJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/C(=O)NCCCN4C=CN=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NCCCN4C=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-[3-(Trifluoromethyl)phenyl]furan-2-yl Intermediate
The furan moiety substituted with a 3-(trifluoromethyl)phenyl group is synthesized via Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation :
-
Method A (Cross-Coupling) :
-
Method B (Acylation) :
Preparation of Imidazole-Propylamine Side Chain
The 3-(1H-imidazol-1-yl)propylamine segment is synthesized via alkylation and amination :
-
Step 1 (Alkylation of Imidazole) :
-
Step 2 (Amination) :
Formation of Propenone Core Structure
The α,β-unsaturated ketone (propenone) is generated via Claisen-Schmidt condensation :
Final Coupling with Imidazole-Propylamine
The propenone intermediate reacts with 3-(1H-imidazol-1-yl)propylamine via Michael addition :
-
Reactants : Propenone intermediate and 3-(1H-imidazol-1-yl)propylamine.
-
Conditions : EtOH, triethylamine (1.5 equiv.), 60°C, 3 hours.
-
Purification : Column chromatography (SiO₂, EtOAc/hexane 1:1).
Comparative Analysis of Synthetic Routes
Critical Reaction Parameters and Optimization
-
Stereochemical Control :
-
Purification Challenges :
-
Scale-Up Limitations :
Validation and Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound’s imidazole and furan rings are of interest due to their potential interactions with biological macromolecules. These interactions can be studied to develop new biochemical assays or probes.
Medicine
In medicine, the compound’s structure suggests potential pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Research into these activities could lead to the development of new therapeutic agents.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structural features may also make it suitable for use in catalysis or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide exerts its effects likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations:
- Trifluoromethyl vs. Halogenated Phenyl Groups : The trifluoromethyl group in the target compound improves metabolic stability and membrane permeability compared to bromo- or chlorophenyl groups .
- Imidazole vs.
- Furan vs. Benzimidazole Cores : The furan ring in the target compound offers rigidity and conjugation, whereas benzimidazole derivatives () exhibit superior π-stacking but reduced solubility .
Biological Activity
N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide, with the CAS number 385388-09-0, is a complex organic compound notable for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesis, and relevant research findings.
Chemical Structure
The compound features a unique structure that includes:
- An imidazole moiety
- A furan ring
- A trifluoromethyl-substituted phenyl group
Its molecular formula is with a molecular weight of 508.5 g/mol.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
Antitumor Activity
Several studies have indicated that compounds containing imidazole and furan moieties exhibit significant antitumor properties. For instance, related compounds have shown efficacy against various cancer cell lines, including ovarian carcinoma and breast cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- IC50 values indicating cytotoxicity against multiple tumor cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A2780 (Ovarian Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
The proposed mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzymes like protein kinases, which are crucial for cell signaling pathways that regulate cell growth and survival.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic pathways.
Case Studies
A notable case study published in Molecular Pharmacology examined the effects of this compound on human ovarian carcinoma cells. The study found that treatment with N-benzamide derivatives led to significant reductions in cell viability, suggesting potential use as a therapeutic agent in cancer treatment.
Synthesis and Derivatives
The synthesis of N-benzamide derivatives typically involves multi-step organic reactions:
- Formation of the Furan Ring : This is achieved through cyclization reactions.
- Imidazole Integration : The imidazole moiety is introduced via nucleophilic substitution.
- Amide Bond Formation : The final product is obtained by coupling the furan derivative with an amine precursor.
Q & A
Q. How can reaction conditions be optimized for synthesizing the amide and imidazole moieties in this compound?
- Methodological Answer : The synthesis of amide groups is favored by using acyl chlorides (e.g., m-toluoyl chloride) as starting materials due to their good leaving group properties, while imidazole formation benefits from protonating agents (e.g., polyphosphoric acid) and elevated temperatures (~100–120°C). For example, in the synthesis of structurally similar benzimidazoles, o-phenylenediamine reacted with m-toluic acid in polyphosphoric acid under reflux to promote cyclization . Solvent choice (e.g., toluene or DMF) and stoichiometric control of reagents are critical to minimize byproducts like diamides.
Q. What analytical techniques are recommended for characterizing this compound and confirming its purity?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- NMR (¹H and ¹³C) resolves structural details, such as the Z-configuration of the propen-2-yl group and substitution patterns on aromatic rings.
- GC-MS or HPLC quantifies purity and detects trace impurities.
- X-ray crystallography (via CCDC databases) provides definitive structural confirmation, as demonstrated for related benzimidazole derivatives .
Q. How do the trifluoromethyl and imidazole groups influence the compound’s physicochemical properties?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, which can be assessed via logP measurements (e.g., HPLC-based methods). The imidazole ring contributes to hydrogen bonding and pH-dependent solubility, which can be studied through potentiometric titration or UV-Vis spectroscopy in buffered solutions. Computational tools (e.g., DFT calculations) predict electron distribution in frontier orbitals, revealing how these groups affect reactivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the furan and trifluoromethylphenyl substituents?
- Methodological Answer :
- Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with methyl or chlorine) using methods described for related furan-containing compounds .
- Test biological activity in assays targeting enzymes/receptors (e.g., kinase inhibition or receptor binding). Compare IC₅₀ values to correlate substituent effects with potency.
- Use molecular docking (e.g., AutoDock Vina) to simulate interactions between the trifluoromethylphenyl group and hydrophobic binding pockets .
Q. What computational strategies can predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. For example, the imidazole nitrogen may act as a hydrogen-bond acceptor .
- Use molecular dynamics simulations (e.g., GROMACS) to model interactions with aqueous environments or lipid membranes, focusing on the compound’s stability and aggregation tendencies.
Q. How can the stability of the Z-configuration in the propen-2-yl group be ensured during synthesis and storage?
- Methodological Answer :
- Monitor isomerization via HPLC with a chiral column or NMR kinetics .
- Optimize reaction pH (neutral to slightly basic) and avoid prolonged exposure to light/heat, as demonstrated in the synthesis of analogous enamide derivatives .
- Store the compound in inert atmospheres (argon) at –20°C to prevent thermal or oxidative degradation.
Q. What strategies mitigate byproduct formation during multi-step synthesis?
- Methodological Answer :
- Employ flow chemistry techniques for precise control of reaction parameters (residence time, temperature), as shown in the synthesis of diphenyldiazomethane derivatives .
- Use DoE (Design of Experiments) to identify critical variables (e.g., reagent ratios, catalyst loading) and optimize yield. For example, K₂CO₃ in DMF effectively promotes coupling reactions while minimizing side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
